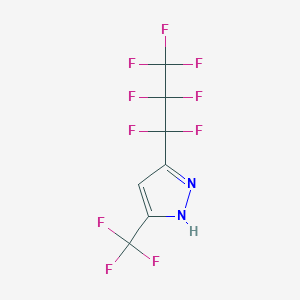

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole is a five-membered heterocyclic compound with two adjacent nitrogen atoms . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides for the synthesis of pharmaceutically valuable 5-trifluoromethyl-1,2,4-triazoles has been achieved .Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used in the trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrazole compounds, for example, are known for their unique physicochemical properties .Applications De Recherche Scientifique

Pharmaceutical Applications

The trifluoromethyl group is increasingly significant in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of therapeutic compounds . Pyrazole derivatives, including those with trifluoromethyl groups, have been studied for their potential as antimicrobial agents. They have shown effectiveness in inhibiting the growth of antibiotic-resistant Gram-positive bacteria and preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Agrochemical Research

In agrochemicals, the trifluoromethyl group contributes to the development of compounds with improved herbicidal, fungicidal, and insecticidal properties . The incorporation of the heptafluoropropyl group could potentially lead to the creation of novel agrochemicals with enhanced activity and selectivity.

Materials Science

The unique properties of the trifluoromethyl and heptafluoropropyl groups are leveraged in materials science to create advanced materials with specific characteristics such as increased thermal stability and chemical resistance . These materials could be used in a variety of applications, including coatings, specialty plastics, and electronics.

Chemical Synthesis

Trifluoromethylated pyrazoles are valuable intermediates in organic synthesis. They are used in the construction of complex molecules, including natural products and potential pharmaceuticals. The development of efficient methods for their preparation, such as intramolecular cyclization, is a significant area of research .

Environmental Science

Compounds with trifluoromethyl groups are being explored for their potential use in environmental remediation. Their ability to interact with various contaminants could make them suitable for treating polluted water or soil .

Analytical Chemistry

In analytical chemistry, trifluoromethylated compounds are often used as standards or reagents due to their stability and distinct chemical signatures. They can aid in the development of new analytical methods for detecting and quantifying various substances .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F10N2/c8-4(9,6(13,14)7(15,16)17)2-1-3(19-18-2)5(10,11)12/h1H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCIMEQWUAWYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382159 |

Source

|

| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261761-18-6 |

Source

|

| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)